Cas no 28610-42-6 ((2-benzyloxy-4-formyl-phenyl) acetate)

(2-benzyloxy-4-formyl-phenyl) acetate 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde, 4-(acetyloxy)-3-(phenylmethoxy)-
- (4-formyl-2-phenylmethoxyphenyl) acetate
- (2-benzyloxy-4-formyl-phenyl) acetate
- 28610-42-6
- DTXSID80781628
- 2-(Benzyloxy)-4-formylphenyl acetate
- SCHEMBL23085881
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- インチ: InChI=1S/C16H14O4/c1-12(18)20-15-8-7-14(10-17)9-16(15)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
- InChIKey: MOWVLHDNOVZGGH-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 270.08922
- どういたいしつりょう: 270.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 52.6Ų
じっけんとくせい
- PSA: 52.6
(2-benzyloxy-4-formyl-phenyl) acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8548-1G |
(2-benzyloxy-4-formyl-phenyl) acetate |
28610-42-6 | 95% | 1g |
¥1320.00 | 2023-05-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8548-500mg |
(2-benzyloxy-4-formyl-phenyl) acetate |
28610-42-6 | 95% | 500mg |
¥878.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8548-250.0mg |
(2-benzyloxy-4-formyl-phenyl) acetate |
28610-42-6 | 95% | 250.0mg |
¥528.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8548-1g |
(2-benzyloxy-4-formyl-phenyl) acetate |
28610-42-6 | 95% | 1g |
¥1320.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8548-100mg |
(2-benzyloxy-4-formyl-phenyl) acetate |
28610-42-6 | 95% | 100mg |
¥396.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8548-500.0mg |
(2-benzyloxy-4-formyl-phenyl) acetate |
28610-42-6 | 95% | 500.0mg |
¥878.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8548-1.0g |
(2-benzyloxy-4-formyl-phenyl) acetate |
28610-42-6 | 95% | 1.0g |
¥1320.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8548-250mg |
(2-benzyloxy-4-formyl-phenyl) acetate |
28610-42-6 | 95% | 250mg |
¥528.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8548-100.0mg |
(2-benzyloxy-4-formyl-phenyl) acetate |
28610-42-6 | 95% | 100.0mg |
¥396.0000 | 2024-08-03 |
(2-benzyloxy-4-formyl-phenyl) acetate 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
(2-benzyloxy-4-formyl-phenyl) acetateに関する追加情報
Introduction to (2-benzyloxy-4-formyl-phenyl) Acetate (CAS No. 28610-42-6)
The compound (2-benzyloxy-4-formyl-phenyl) acetate (CAS No. 28610-42-6) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a benzyloxy group at the 2-position and a formyl group at the 4-position of a phenyl ring, esterified with an acetate moiety. Its molecular formula is C15H16O3, and its molecular weight is approximately 256.3 g/mol.
Recent studies have highlighted the potential of (2-benzyloxy-4-formyl-phenyl) acetate in drug delivery systems due to its ability to act as a prodrug. The ester linkage in the molecule can be cleaved under specific physiological conditions, releasing the active form of the compound. This property makes it an attractive candidate for targeted drug delivery, where controlled release is essential for efficacy and reduced side effects.
In the realm of agrochemicals, (2-benzyloxy-4-formyl-phenyl) acetate has shown promise as a precursor for herbicides and fungicides. Its structure allows for selective bioactivity against specific pests and pathogens, minimizing environmental impact. Researchers have also explored its role in enhancing plant resistance to abiotic stress through modulation of plant hormone pathways.
The synthesis of (2-benzyloxy-4-formyl-phenyl) acetate involves multi-step organic reactions, often employing catalytic systems to achieve high yields and purity. Recent advancements in catalysis, such as the use of palladium-catalyzed cross-coupling reactions, have streamlined its production process. These methods not only improve efficiency but also reduce environmental footprint by minimizing waste generation.
From a structural perspective, the compound's benzyloxy group contributes to its stability and solubility properties, while the formyl group imparts reactivity towards nucleophilic attack. This dual functionality makes it versatile in both synthetic and applied chemistry contexts. For instance, it serves as an intermediate in the synthesis of complex aromatic compounds and heterocyclic structures.
Recent research has also delved into the photophysical properties of (2-benzyloxy-4-formyl-phenyl) acetate, revealing potential applications in optoelectronic materials. Its ability to absorb light in the visible spectrum and emit fluorescence under certain conditions positions it as a candidate for use in sensors and light-emitting devices.
In terms of safety and handling, (2-benzyloxy-4-formyl-phenyl) acetate exhibits low toxicity when used appropriately, though standard precautions should be taken during synthesis and handling to ensure occupational safety. Regulatory frameworks classify it under general chemical handling guidelines without specific restrictions beyond standard laboratory protocols.
The compound's versatility is further underscored by its role in bioconjugation chemistry. Its ester functionality allows for easy attachment to biomolecules such as proteins and nucleic acids, enabling applications in diagnostics and therapeutic delivery systems. This capability aligns with current trends in personalized medicine and precision healthcare.
In conclusion, (2-benzyloxy-4-formyl-phenyl) acetate (CAS No. 28610-42-6) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with advancements in synthesis and application techniques, ensures its continued relevance in both academic research and industrial development.
28610-42-6 ((2-benzyloxy-4-formyl-phenyl) acetate) 関連製品
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